1-[3-[4-(3-Piperidin-1-ylprop-1-ynyl)phenyl]prop-2-ynyl]piperidine;dihydrochloride
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Overview
Description
1-[3-[4-(3-Piperidin-1-ylprop-1-ynyl)phenyl]prop-2-ynyl]piperidine;dihydrochloride is a complex organic compound that features a piperidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[4-(3-Piperidin-1-ylprop-1-ynyl)phenyl]prop-2-ynyl]piperidine;dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the piperidine core, followed by the introduction of the phenyl and prop-2-ynyl groups. Key steps include:
Formation of Piperidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the phenyl group is introduced to the piperidine core.
Addition of Prop-2-ynyl Group: This can be done using a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[3-[4-(3-Piperidin-1-ylprop-1-ynyl)phenyl]prop-2-ynyl]piperidine;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[3-[4-(3-Piperidin-1-ylprop-1-ynyl)phenyl]prop-2-ynyl]piperidine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-[4-(3-Piperidin-1-ylprop-1-ynyl)phenyl]prop-2-ynyl]piperidine;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[3-[4-(3-Piperidin-1-ylprop-1-ynyl)phenyl]prop-2-ynyl]piperidine: The base compound without the dihydrochloride salt.
1-[3-[4-(3-Piperidin-1-ylprop-1-ynyl)phenyl]prop-2-ynyl]piperidine;monohydrochloride: A similar compound with a different salt form.
Uniqueness
1-[3-[4-(3-Piperidin-1-ylprop-1-ynyl)phenyl]prop-2-ynyl]piperidine;dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties such as solubility, stability, and reactivity. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-[3-[4-(3-piperidin-1-ylprop-1-ynyl)phenyl]prop-2-ynyl]piperidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2.2ClH/c1-3-15-23(16-4-1)19-7-9-21-11-13-22(14-12-21)10-8-20-24-17-5-2-6-18-24;;/h11-14H,1-6,15-20H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTQJQVKTVVOLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CC2=CC=C(C=C2)C#CCN3CCCCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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